Lipophilicity (LogP) Benchmarking Against Four Structural Analogs
5-Methoxy-7-phenylimidazo[1,2-a]pyridine exhibits a predicted LogP of 3.37, which is measurably higher than its closest mono-substituted and alkyl-substituted analogs. The 7-phenyl analog (CAS 85102-27-8) has LogP 3.00, the 5-methoxy-7-methyl analog (CAS 377779-75-4) has LogP 2.20, and the 5-methoxy parent (CAS 31409-09-3) has LogP 1.74, all values sourced from Chemsrc using a consistent prediction method . The 0.37 log-unit increase over the 7-phenyl analog reflects the incremental lipophilic contribution of the 5-methoxy group beyond the phenyl ring alone, while the >1 log-unit gap vs. the 5-methoxy-7-methyl analog demonstrates that the phenyl group at position 7 provides substantially greater lipophilicity than a methyl group. These differences place the compound in a distinct LogP window that influences membrane permeability, protein binding, and chromatographic retention behavior relative to all four comparators.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP 3.37 |
| Comparator Or Baseline | Comparator 1: 7-Phenylimidazo[1,2-a]pyridine LogP 3.00; Comparator 2: 5-Methoxy-7-methylimidazo[1,2-a]pyridine LogP 2.20; Comparator 3: 5-Methoxyimidazo[1,2-a]pyridine LogP 1.74; Comparator 4: 5-Benzyloxy-7-phenylimidazo[1,2-a]pyridine LogP ~4.8 (estimated from MW/PSA) |
| Quantified Difference | ΔLogP = +0.37 vs. 7-phenyl analog; +1.17 vs. 5-methoxy-7-methyl analog; +1.63 vs. 5-methoxy parent; ~−1.4 vs. 5-benzyloxy analog |
| Conditions | Predicted LogP values from Chemsrc database, calculated using a consistent in silico method across all compounds; conditions: standard octanol-water partition model |
Why This Matters
For procurement decisions, the LogP difference directly affects compound handling (solubility in DMSO vs. aqueous buffers), suitability for cell-based assays, and chromatographic purification protocols—a compound with LogP 3.37 cannot be substituted by one with LogP 2.20 without re-optimizing the entire experimental workflow.
